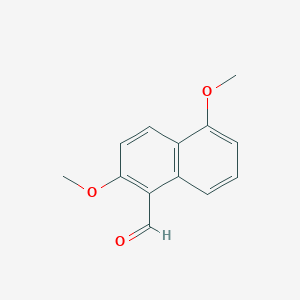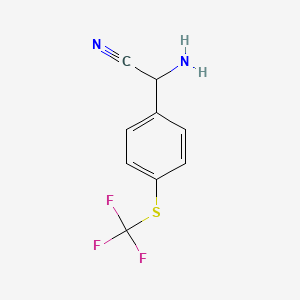
(R)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile is a chiral compound with significant interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound, such as 4-bromoacetophenone.
Introduction of Trifluoromethylthio Group: The trifluoromethylthio group can be introduced using reagents like trifluoromethanesulfenyl chloride in the presence of a base.
Formation of Chiral Center: The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or auxiliaries.
Amination and Cyanation:
Industrial Production Methods: Industrial production of ®-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other functional groups.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products:
Oxidation: Imines, oximes.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand Design: Employed in the design of chiral ligands for asymmetric catalysis.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its unique structure.
Protein Interaction Studies: Used in studies of protein-ligand interactions.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug development.
Anticancer Research: Explored for its activity against certain cancer cell lines.
Industry:
Material Science: Utilized in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethylthio group can enhance binding affinity and selectivity, while the chiral center can influence the stereochemistry of interactions.
Comparaison Avec Des Composés Similaires
(S)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile: The enantiomer of the compound, with different stereochemistry.
2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile: The racemic mixture of both enantiomers.
2-Amino-2-(4-(methylthio)phenyl)acetonitrile: A similar compound with a methylthio group instead of a trifluoromethylthio group.
Uniqueness: ®-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties. The chiral center adds another layer of complexity, making it valuable in asymmetric synthesis and chiral recognition studies.
Propriétés
Formule moléculaire |
C9H7F3N2S |
|---|---|
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile |
InChI |
InChI=1S/C9H7F3N2S/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8H,14H2 |
Clé InChI |
GCRYPQGJURZRBT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C#N)N)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


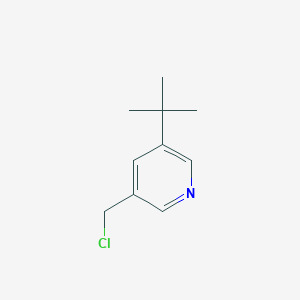
![3-[3-(Methylsulfanyl)phenyl]propanoic acid](/img/structure/B13621630.png)
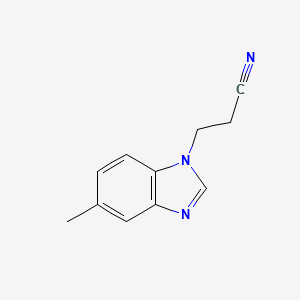
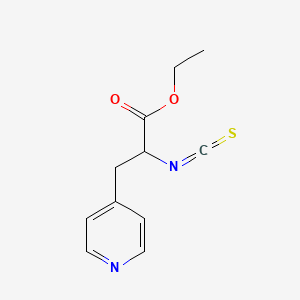
![2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B13621666.png)

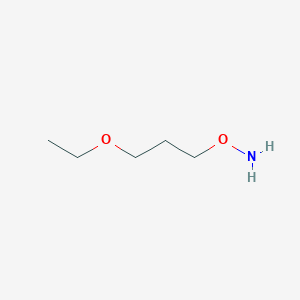
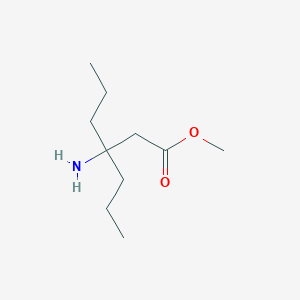
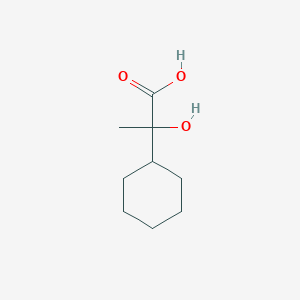


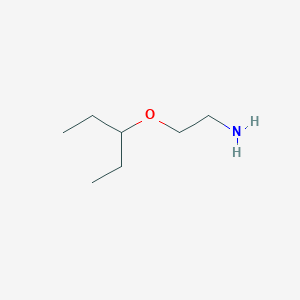
![(6-Oxaspiro[3.4]octan-5-YL)methanamine](/img/structure/B13621707.png)
